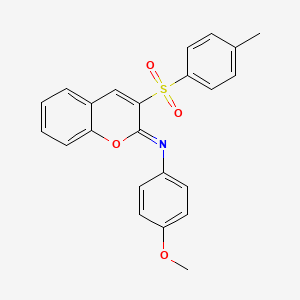
(Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline, also known as MTC, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTC is a chromene derivative that possesses a unique chemical structure, making it a promising candidate for drug development.
作用机制
The mechanism of action of (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline has been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
(Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline has been shown to have several biochemical and physiological effects. Studies have demonstrated that (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline can inhibit the activity of certain enzymes, including topoisomerase II and cyclooxygenase-2, which are involved in cancer cell growth and inflammation, respectively. (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline has also been found to decrease the production of reactive oxygen species, which can cause cellular damage and contribute to the development of cancer and other diseases.
实验室实验的优点和局限性
One of the advantages of using (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline in lab experiments is its relatively simple synthesis method. (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline can also be easily modified to produce derivatives with potentially improved pharmacological properties. However, one limitation of using (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the development of (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline and its derivatives. One potential application is in the treatment of cancer, either as a standalone therapy or in combination with other chemotherapeutic agents. Additionally, (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline may have applications in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Further research is needed to fully understand the mechanism of action of (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline and its potential therapeutic applications.
合成方法
(Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline can be synthesized by the reaction of 3-tosyl-2H-chromen-2-ylideneamine with p-anisidine in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline. The synthesis of (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline is relatively simple and can be carried out on a large scale, making it a viable compound for drug development.
科学研究应用
(Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline has been the focus of several scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline has been shown to have a synergistic effect when used in combination with other chemotherapeutic agents, making it a promising candidate for combination therapy.
属性
IUPAC Name |
N-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-16-7-13-20(14-8-16)29(25,26)22-15-17-5-3-4-6-21(17)28-23(22)24-18-9-11-19(27-2)12-10-18/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZOARFHADFDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2806847.png)

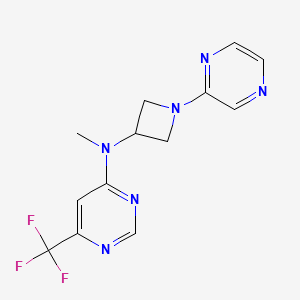
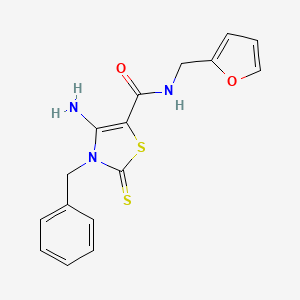


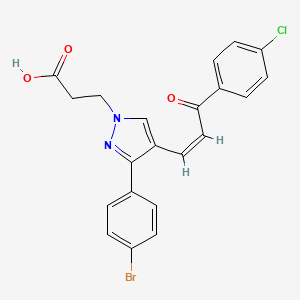
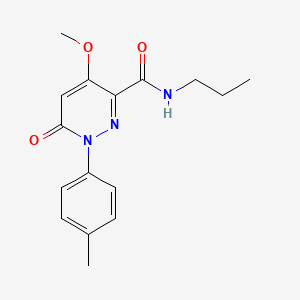
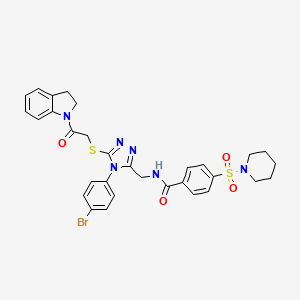
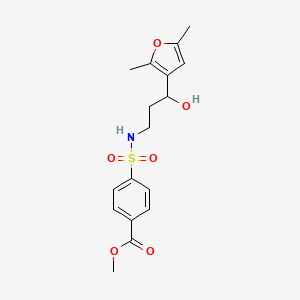
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2806862.png)
![8-((2,6-dimethylmorpholino)sulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2806863.png)
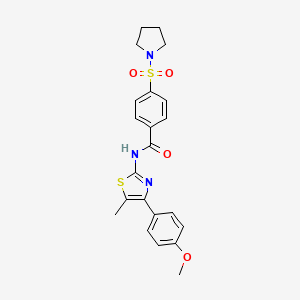
![2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2806869.png)